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molecular formula C10H11FO3 B8581714 (R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID

(R)-3-(3-FLUOROPHENOXY)BUTANOIC ACID

Cat. No. B8581714
M. Wt: 198.19 g/mol
InChI Key: KSEGLWDXBRQLSR-UHFFFAOYSA-N
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Patent
US04853410

Procedure details

To a solution of 35.72 g (0.893 mol) sodium hydroxide in 357 ml water was added 100 g (0.893 mol) 3-fluorophenol. The reaction was heated to reflux and to the gently refluxing solution was added 72.8 ml (0.893 mol) beta-butyrolactone dropwise over 1.5 hours. The reaction was cooled to 23° C. and the pH brought to 2 with concentrated hydrochloric acid. The reaction was extracted with 300 ml diethyl ether and the ether layer was separated, washed with brine and then extracted with 3×200 ml saturated sodium bicarbonate. The combined bicarbonate layers were washed with 200 ml diethyl ether, acidified with 50 ml concentrated hydrochloric acid and extracted with 300 ml diethyl ether. The latter ether extract was washed with brine, dried over magnesium sulfate and concentrated in vacuo to give the product as a red oil, 31.6 g (17.9%).
Quantity
35.72 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
357 mL
Type
solvent
Reaction Step One
Quantity
72.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[C:11]1(=[O:16])[O:15][CH:13]([CH3:14])[CH2:12]1.Cl>O>[F:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH:13]([CH3:14])[CH2:12][C:11]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
35.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
357 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
72.8 mL
Type
reactant
Smiles
C1(CC(C)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux and to the gently refluxing solution
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with 300 ml diethyl ether
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml saturated sodium bicarbonate
WASH
Type
WASH
Details
The combined bicarbonate layers were washed with 200 ml diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The latter ether extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC(CC(=O)O)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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